molecular formula C16H19ClO9 B12416639 Clofibric acid acyl-beta-D-glucuronide-d4

Clofibric acid acyl-beta-D-glucuronide-d4

Cat. No.: B12416639
M. Wt: 394.8 g/mol
InChI Key: LCJVUUVMVSSIGZ-MOKIFMRDSA-N
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Description

Clofibric acid acyl-beta-D-glucuronide-d4 is a deuterated derivative of clofibric acid acyl-beta-D-glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling (d4) helps in tracing and studying the metabolic pathways of clofibric acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clofibric acid acyl-beta-D-glucuronide-d4 involves the glucuronidation of clofibric acid. The process typically includes the following steps:

    Activation of Clofibric Acid: Clofibric acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Glucuronidation: The activated clofibric acid is then reacted with beta-D-glucuronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

    Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d4) into the glucuronide moiety. This can be achieved using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of clofibric acid.

    Reduction: Reduced forms of clofibric acid derivatives.

    Substitution: Substituted glucuronides with various functional groups.

Scientific Research Applications

Clofibric acid acyl-beta-D-glucuronide-d4 is widely used in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid derivatives.

    Drug Metabolism: Investigating the metabolic pathways and identifying metabolites of clofibric acid.

    Toxicology: Assessing the toxicity and safety profiles of clofibric acid derivatives.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.

Comparison with Similar Compounds

Similar Compounds

    Clofibric Acid: The parent compound, used as a lipid-lowering agent.

    Fenofibric Acid: Another fibrate derivative with similar lipid-modulating effects.

    Gemfibrozil: A fibrate that also activates PPAR-alpha and modulates lipid metabolism.

Uniqueness

Clofibric acid acyl-beta-D-glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, providing insights that are not easily achievable with non-deuterated compounds.

Properties

Molecular Formula

C16H19ClO9

Molecular Weight

394.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D

InChI Key

LCJVUUVMVSSIGZ-MOKIFMRDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H]

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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